molecular formula C8H11FO2 B3157079 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 84553-40-2

4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3157079
CAS No.: 84553-40-2
M. Wt: 158.17 g/mol
InChI Key: SCBFOJOUNIPAOX-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 84553-40-2) is a specialized fluorinated bicyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. With a molecular formula of C8H11FO2 and a molecular weight of 158.17 g/mol , this carboxylic acid features a rigid [2.2.1] bicyclic framework substituted with a fluorine atom, making it a useful scaffold for creating sterically defined and metabolically stable molecular architectures. Researchers utilize this compound as a precursor for synthesizing more complex molecules, where its strained bicyclic system can influence the conformation and physicochemical properties of the target compound . The incorporation of fluorine is particularly sought after to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. Available with purities of 95% and higher , it is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for comprehensive hazard and precautionary information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFOJOUNIPAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616493
Record name 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
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Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84553-40-2
Record name 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method includes the following steps:

    Starting Material: Bicyclo[2.2.1]heptane-1-carboxylic acid.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Formation of ketones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological molecules due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through the fluorine atom and carboxylic acid group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride

  • Substituent: Amino group (-NH₂) at position 3.
  • Molecular Formula: C₈H₁₃NO₂·ClH; Molecular Weight: 191.66 .
  • Key Differences: The amino group is basic and protonatable, enhancing water solubility (especially as a hydrochloride salt).

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid

  • Substituent : Methoxy group (-OCH₃) at position 4.
  • Molecular Formula : C₉H₁₄O₃; Molecular Weight : 170.21 .
  • Key Differences :
    • The methoxy group is electron-donating, reducing the carboxylic acid’s acidity compared to the fluorine derivative.
    • Increased steric bulk may hinder membrane permeability but improve metabolic stability.

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid

  • Substituent : Difluoromethyl (-CF₂H) and oxygen in the ring (2-oxa).
  • Molecular Formula : C₁₀H₁₂F₂O₃; Molecular Weight : 218.20 .
  • Key Differences: The 2-oxa modification introduces polarity, while difluoromethyl enhances lipophilicity and metabolic resistance. Fluorine’s inductive effect is less pronounced than in the 4-fluoro derivative.

Ring System Variations: Heptane vs. Octane Frameworks

4-Fluorobicyclo[2.2.2]octane-1-carboxylic Acid

  • Structure : Larger bicyclo[2.2.2]octane framework.
  • Molecular Formula : C₉H₁₃FO₂; Molecular Weight : 172.20 .
  • Key Differences: Reduced ring strain compared to norbornane ([2.2.1] system), altering conformational flexibility. Fluorine’s position in a less strained environment may reduce steric hindrance in binding interactions.

Heteroatom Incorporation: Azabicyclo and Oxabicyclo Derivatives

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

  • Structure : Nitrogen at position 7 (replacing a carbon).
  • Key Differences :
    • The nitrogen introduces basicity and hydrogen-bonding capability.
    • Pyramidalization of the amide nitrogen (observed in derivatives) enhances conformational rigidity, critical for mimicking proline in peptides .

7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Structure : Oxygen at position 7 (7-oxa).
  • Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 .
  • Key Differences :
    • Oxygen increases polarity and hydrogen-bond acceptor capacity.
    • Positional isomerism (carboxylic acid at 2 vs. 1) alters spatial orientation in molecular recognition.

Biological Activity

4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 84553-40-2) is a bicyclic compound with significant potential in medicinal chemistry and biotransformation processes. This article explores its biological activity, synthesis, and applications based on recent research findings.

  • Molecular Formula: C8H11FO2
  • Molecular Weight: 158.17 g/mol
  • CAS Number: 84553-40-2

This compound features a bicyclic structure that contributes to its unique chemical reactivity and biological properties.

Enzymatic Biotransformations

Recent studies have highlighted the role of this compound in enzymatic biotransformations. Specifically, it has been utilized as a substrate in various enzyme-catalyzed reactions, demonstrating significant stereoselectivity and yield.

Table 1: Enzymatic Biotransformation Outcomes

SubstrateEnzyme UsedProductYield (%)Stereoselectivity
This compoundBaker's yeast (Saccharomyces cerevisiae)(6S)-endo-alcohol>95High
Bicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIB 9871ε-CaprolactoneNot specifiedModerate

The biotransformation of this compound has shown promising results, particularly in the production of optically pure alcohols, which have important implications for pharmaceutical synthesis .

Pharmacological Implications

The compound's structural features suggest potential pharmacological applications, particularly in the development of chiral drugs. The ability to produce enantiomerically pure compounds through biotransformation processes opens avenues for synthesizing active pharmaceutical ingredients (APIs) with improved efficacy and reduced side effects.

Case Study: Chiral Drug Synthesis

In a notable study, researchers explored the use of this compound as a precursor for synthesizing chiral intermediates used in the production of prostaglandins, which are crucial in various physiological processes . The study demonstrated that through selective bioreduction, high yields of desired chiral products could be achieved.

Mechanistic Insights

The mechanism of action for the biological activity of this compound involves its interaction with specific enzymes that facilitate its conversion into biologically active metabolites. These metabolites often exhibit enhanced biological activity compared to the parent compound.

Q & A

Q. What are the optimal synthetic routes for 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves fluorination of a bicyclic precursor followed by carboxylation. Key steps include:

  • Starting Material : Bicyclic amine or ketone derivatives (e.g., bicyclo[2.2.1]heptane frameworks) .
  • Fluorination : Use of reagents like Selectfluor™ or DAST to introduce fluorine at the 4-position under anhydrous conditions .
  • Carboxylation : CO₂ insertion via Grignard or organozinc intermediates to form the carboxylic acid group .
  • Purification : Chiral resolution (e.g., HPLC with amylose-based columns) to isolate enantiomers, critical for biological studies .
    Optimization Tips :
  • Control reaction temperature (<0°C for fluorination to minimize side products).
  • Use protecting groups (e.g., tert-butyl esters) to stabilize intermediates during carboxylation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -180 ppm for C-F coupling) and ¹H NMR (bridged protons at δ 1.5–3.0 ppm) confirm regiochemistry and stereochemistry .
  • HPLC-MS : Reversed-phase C18 columns with UV/Vis detection (210 nm for carboxylic acids) and ESI-MS for molecular weight validation .
  • X-ray Crystallography : Resolves absolute configuration, especially for enantiopure samples .
  • Polarimetry : Measures optical rotation to assess enantiomeric excess (ee) post-chiral separation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13). The carboxylic acid group is prone to decarboxylation at pH < 2 or >10, requiring neutral storage conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Light Sensitivity : UV-Vis spectroscopy reveals photodegradation; use amber vials for light-sensitive intermediates .

Q. What are common impurities in synthesized batches, and how are they identified?

Methodological Answer:

  • By-Products : Unreacted fluorinating agents (e.g., residual DAST) or diastereomers from incomplete chiral resolution .
  • Detection :
    • GC-MS for volatile impurities.
    • ²D NMR (COSY, HSQC) to resolve overlapping signals from stereoisomers .
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq fluorinating agent) and use scavenger resins (e.g., polymer-bound quench agents) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ determination .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Membrane Permeability : Caco-2 monolayers with LC-MS quantification to predict bioavailability .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity?

Methodological Answer:

  • Chiral Separation : Use supercritical fluid chromatography (SFC) with Chiralpak® IA columns (95:5 CO₂:MeOH) for high-resolution enantiomer isolation .
  • In Vivo Studies : Administer individual enantiomers to rodent models and compare pharmacokinetic parameters (AUC, Cₘₐₓ) via LC-MS/MS .
  • Target Binding : SPR (surface plasmon resonance) assays reveal enantiomer-specific KD values for protein targets (e.g., enzymes or receptors) .

Q. Can computational models predict the compound’s reactivity and target interactions?

Methodological Answer:

  • DFT Calculations : Gaussian 16 simulations analyze fluorine’s electron-withdrawing effects on carboxylate pKa and nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase-2) .
  • MD Simulations : GROMACS trajectories (100 ns) assess binding stability in lipid bilayers for membrane permeability predictions .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, cytotoxicity may vary in FBS-supplemented vs. serum-free media .
  • Impurity Profiling : HRMS and ¹H NMR quantify batch-to-batch variations in diastereomer ratios .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from PubChem, ChEMBL, and IUPAC reports, adjusting for methodological biases .

Q. What role does the fluorine substituent play in modulating bioactivity and chemical reactivity?

Methodological Answer:

  • Electron Effects : ¹⁹F NMR chemical shifts and Hammett constants (σₚ ≈ 0.06) indicate mild electron withdrawal, stabilizing carboxylate anions and enhancing H-bonding .
  • Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) show reduced CYP450-mediated oxidation due to C-F bond inertia .
  • Comparative Studies : Replace fluorine with Cl/Br analogs (e.g., 4-bromo derivatives) and compare logP (HPLC-derived) and IC₅₀ values .

Q. How do structural analogs of this compound compare in terms of activity and synthesis complexity?

Methodological Answer:

Compound NameMolecular FormulaUnique FeaturesActivity Insights
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acidC₈H₁₁BrO₂Larger atomic radius; lower electronegativityHigher cytotoxicity in HT-29 cells
2-Azabicyclo[2.2.1]heptane-3-carboxylic acidC₇H₁₁NO₂Nitrogen substitution alters ring strainEnhanced protease inhibition
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acidC₇H₈FNO₂Smaller bicyclic frameworkImproved BBB penetration in rodent models

Synthesis Complexity : Azabicyclo derivatives require additional protection/deprotonation steps (~5% lower yield vs. non-aza analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid

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